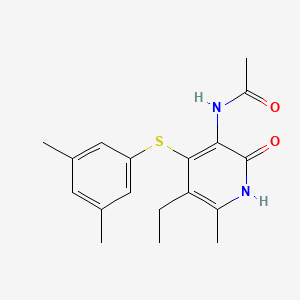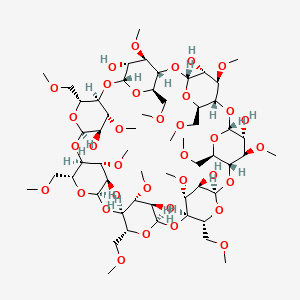
3,6-Di-O-methyl-beta-cyclodextrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Di-O-methyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the methylation of hydroxyl groups at the 3 and 6 positions of the glucose units. The modification enhances its solubility and ability to form inclusion complexes with various guest molecules, making it valuable in numerous scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-O-methyl-beta-cyclodextrin typically involves the selective methylation of beta-cyclodextrin. One common method is the reaction of beta-cyclodextrin with methyl iodide in the presence of a strong base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete methylation of the hydroxyl groups at the 3 and 6 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization and filtration techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Di-O-methyl-beta-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The methylated hydroxyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Complexation Reactions: It forms inclusion complexes with a wide range of guest molecules through non-covalent interactions, enhancing the solubility and stability of the guest molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are commonly used.
Major Products:
Functionalized Cyclodextrins: Substitution reactions can yield various functionalized derivatives of this compound.
Inclusion Complexes: The major products of complexation reactions are the inclusion complexes formed with guest molecules, which have enhanced solubility and stability.
Applications De Recherche Scientifique
3,6-Di-O-methyl-beta-cyclodextrin has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism by which 3,6-Di-O-methyl-beta-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates hydrophobic guest molecules, shielding them from the aqueous environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .
Comparaison Avec Des Composés Similaires
2,6-Di-O-methyl-beta-cyclodextrin: Similar to 3,6-Di-O-methyl-beta-cyclodextrin but with methylation at the 2 and 6 positions.
2,3,6-Tri-O-methyl-beta-cyclodextrin: A derivative with methylation at the 2, 3, and 6 positions, offering even greater solubility and complexation capabilities
Uniqueness: this compound is unique due to its specific methylation pattern, which provides a balance between solubility and the ability to form stable inclusion complexes. This makes it particularly useful in applications where moderate solubility enhancement and strong complexation are required .
Propriétés
Numéro CAS |
123155-22-6 |
|---|---|
Formule moléculaire |
C56H98O35 |
Poids moléculaire |
1331.4 g/mol |
Nom IUPAC |
(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,38,40,42,44,46,48-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-37,39,41,43,45,47,49-heptol |
InChI |
InChI=1S/C56H98O35/c1-64-15-22-36-43(71-8)29(57)50(78-22)86-37-23(16-65-2)80-52(31(59)45(37)73-10)88-39-25(18-67-4)82-54(33(61)47(39)75-12)90-41-27(20-69-6)84-56(35(63)49(41)77-14)91-42-28(21-70-7)83-55(34(62)48(42)76-13)89-40-26(19-68-5)81-53(32(60)46(40)74-11)87-38-24(17-66-3)79-51(85-36)30(58)44(38)72-9/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 |
Clé InChI |
VTLMEPDCCLBSJF-DXCNPSTGSA-N |
SMILES isomérique |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)O)COC)COC)COC)COC)COC)COC)O)OC |
SMILES canonique |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)O)OC4C(OC(C(C4OC)O)OC5C(OC(C(C5OC)O)OC6C(OC(C(C6OC)O)OC7C(OC(C(C7OC)O)OC8C(OC(O2)C(C8OC)O)COC)COC)COC)COC)COC)COC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


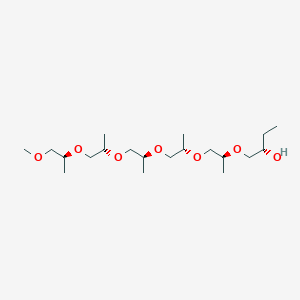
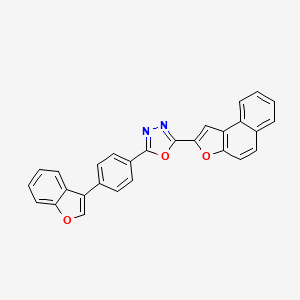
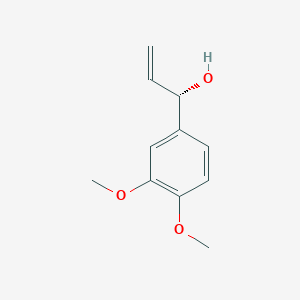


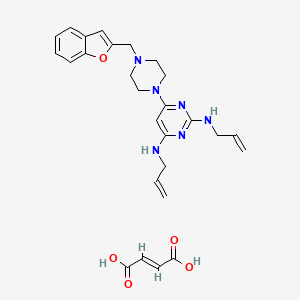
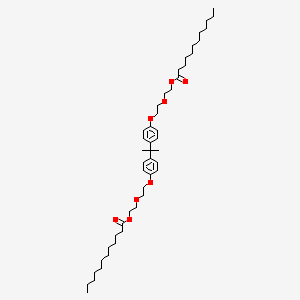
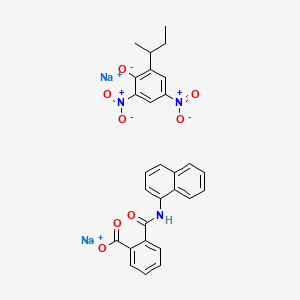
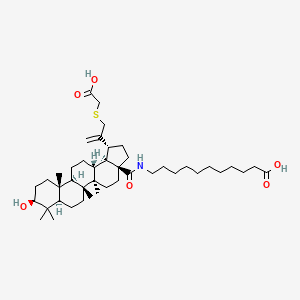

![N-[1-[3-(4-ethyl-5-oxotetrazol-1-yl)propyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B15189451.png)

